Butyl prop-2-enoate;chloroethene;2-ethylhexyl prop-2-enoate
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Overview
Description
Butyl prop-2-enoate; chloroethene; 2-ethylhexyl prop-2-enoate: is a compound that consists of three distinct chemical entities: butyl prop-2-enoate, chloroethene, and 2-ethylhexyl prop-2-enoate. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid with n-butanol.
2-ethylhexyl prop-2-enoate: This compound is synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction conditions are similar to those used for butyl prop-2-enoate, involving acid catalysis, neutralization, and distillation.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes using continuous reactors to ensure high yield and purity.
2-ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, this compound is produced using continuous esterification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Butyl prop-2-enoate: Undergoes polymerization reactions to form poly(butyl acrylate), which is used in various applications such as adhesives and coatings.
Chloroethene: Primarily undergoes polymerization to form poly(vinyl chloride) (PVC), which is widely used in construction and packaging.
2-ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, it undergoes polymerization to form poly(2-ethylhexyl acrylate), used in adhesives and sealants.
Common Reagents and Conditions
Hydrochlorination: Chloroethene is produced using hydrogen chloride and ethylene under controlled temperature and pressure conditions.
Major Products
Poly(butyl acrylate): Used in adhesives, coatings, and sealants.
Poly(vinyl chloride): Used in construction materials, pipes, and packaging.
Poly(2-ethylhexyl acrylate): Used in adhesives and sealants.
Scientific Research Applications
Butyl prop-2-enoate; chloroethene; 2-ethylhexyl prop-2-enoate: has a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of various polymers with specific properties such as flexibility, durability, and adhesiveness
Medicine: Potential use of polymers derived from these compounds in drug delivery systems and medical devices.
Industry: Widely used in the production of adhesives, coatings, sealants, and construction materials
Mechanism of Action
The mechanism of action for each component involves their polymerization and interaction with other molecules:
Butyl prop-2-enoate: Polymerizes to form poly(butyl acrylate), which interacts with substrates to provide adhesive properties.
Chloroethene: Polymerizes to form poly(vinyl chloride), which provides structural integrity and durability in construction materials.
2-ethylhexyl prop-2-enoate: Polymerizes to form poly(2-ethylhexyl acrylate), which provides flexibility and adhesiveness in sealants.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group.
Vinyl acetate: Similar to chloroethene but with an acetate group.
Uniqueness
Butyl prop-2-enoate: Provides better flexibility and adhesiveness compared to methyl and ethyl derivatives.
Chloroethene: Offers superior durability and structural integrity in PVC compared to other vinyl derivatives.
2-ethylhexyl prop-2-enoate: Provides enhanced flexibility and low-temperature performance compared to other acrylates.
Properties
CAS No. |
56848-61-4 |
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Molecular Formula |
C20H35ClO4 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
butyl prop-2-enoate;chloroethene;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2.C2H3Cl/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-2-3/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;2H,1H2 |
InChI Key |
OBWQDKYZXZJWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.C=CCl |
Related CAS |
56848-61-4 |
Origin of Product |
United States |
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